N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an imidazole ring, a dimethylamino group, and a carboxamide group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide typically involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxylic acid.
Reduction: Formation of N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-methanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of an imidazole ring.
N,N-dimethylaminopropylamine: Contains a similar dimethylamino group but lacks the imidazole and carboxamide functionalities.
Uniqueness
N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the imidazole ring enhances its ability to interact with biological targets, while the dimethylamino group provides pH responsiveness and hydrophilicity .
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-2,2-dimethylpropyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-11(2,8-14(3)4)7-13-10(16)15-6-5-12-9-15/h5-6,9H,7-8H2,1-4H3,(H,13,16) |
InChI Key |
KHOVUPQEBJRXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)N1C=CN=C1)CN(C)C |
Origin of Product |
United States |
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